Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of medicinal chemistry and drug development, the nuanced interplay of steric and electronic effects governs molecular conformation, reactivity, and, ultimately, biological activity. This technical guide provides a comprehensive analysis of the steric effects imparted by a bulky isopropyl group when positioned at the C4-position of a benzoic acid ring, particularly in the presence of an ortho-fluorine substituent at C3. We delve into the foundational principles of the "ortho effect," where steric hindrance between the ortho-substituent and the carboxylic acid forces a non-planar conformation, thereby modulating acidity and interaction potential. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers and drug development professionals a robust framework for understanding, predicting, and manipulating these critical molecular properties. Detailed protocols for synthesis, pKa determination, and conformational analysis are provided, alongside quantitative data and computational models to offer a holistic view of this important structural motif.
Introduction: The Strategic Interplay of Steric and Electronic Factors
The substitution pattern on an aromatic ring is a cornerstone of rational drug design. Substituents are not mere decorations; they are strategic tools used to fine-tune a molecule's physicochemical properties, such as acidity (pKa), lipophilicity (logP), and metabolic stability. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide focuses on the 3-fluoro-4-isopropylbenzoic acid scaffold. This seemingly simple molecule presents a fascinating case study in the competitive, and sometimes synergistic, relationship between:
-
Steric Hindrance: Arising from the spatial bulk of substituents, which can impede bond rotation, restrict conformational freedom, and block access to reactive centers.[1] The branched isopropyl group is a significantly bulky substituent capable of exerting substantial steric pressure.
-
Electronic Effects: The transmission of charge through sigma (inductive) or pi (resonance) bonds, which alters the electron density distribution across the molecule.[2] The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, while the isopropyl group is weakly electron-donating.
The primary consequence of placing a substituent at the ortho position to a carboxylic acid on a benzene ring is the ortho effect . This well-documented phenomenon results in an increase in the acidity of the benzoic acid, regardless of whether the ortho-substituent is electron-donating or electron-withdrawing.[2][3] This effect is largely attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the aromatic ring.[4] This loss of planarity inhibits resonance between the carboxyl group and the benzene ring, leading to a more acidic proton.[1]
The following sections will dissect these effects, providing both the theoretical underpinnings and the practical methodologies to investigate them.
The "Ortho Effect": A Deeper Dive into Steric Inhibition of Resonance
In an unsubstituted benzoic acid molecule, the carboxylic acid group is nearly co-planar with the benzene ring, allowing for resonance delocalization of electrons between the two systems. This resonance stabilizes the acid form. When a substituent is placed at the ortho position (C2 or C6), steric repulsion between the substituent and the carboxyl group forces the -COOH group to rotate out of the plane of the ring.[4]
This forces a critical change in electronic behavior:
-
Inhibition of Resonance: The stabilizing resonance between the ring's π-system and the carboxyl group is diminished or completely eliminated.[3]
-
Enhanced Acidity: By reducing resonance stabilization of the neutral acid, the equilibrium shifts, favoring dissociation into the carboxylate anion and a proton. The carboxylate anion is itself highly stabilized by its own internal resonance, which is not affected by the twist. This results in a lower pKa (stronger acid).
The magnitude of this effect is directly related to the steric bulk of the ortho-substituent. As the size of the group increases, so does the dihedral angle between the carboxyl group and the ring, leading to a more pronounced increase in acidity.[3]
Quantifying Steric and Electronic Effects
To move from qualitative concepts to quantitative predictions, physical organic chemists have developed parameters to describe the steric and electronic properties of substituents.
Electronic Effects: Hammett Constants (σ)
The Hammett equation is a cornerstone of quantitative structure-activity relationships (QSAR). It describes the influence of meta- and para-substituents on the reactivity of a benzene ring. The equation relates the equilibrium constant (K) for a given reaction of a substituted benzene derivative to the equilibrium constant of the unsubstituted parent compound (K₀) through substituent constants (σ) and a reaction constant (ρ).
The substituent constant, σ , quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Steric Effects: Taft's Steric Parameter (Eₛ)
To specifically isolate steric effects from electronic effects, Robert Taft developed the steric parameter, Eₛ .[5][6] This parameter was derived from the rates of acid-catalyzed hydrolysis of esters, a reaction believed to be sensitive to steric bulk but insensitive to electronic effects.[7] More negative Eₛ values correspond to greater steric hindrance.[5]
Table 1: Hammett (σ) and Taft (Eₛ) Constants for Relevant Substituents
| Substituent | σ_meta_ | σ_para_ | Eₛ | Data Source(s) |
| -H | 0.00 | 0.00 | +1.24 | [5][8] |
| -F | +0.34 | +0.06 | +0.46 | [9] |
| -CH₃ | -0.07 | -0.17 | 0.00 (Reference) | [5][9] |
| -CH(CH₃)₂ (Isopropyl) | -0.07 | -0.15 | -0.47 | [5][8] |
| -C(CH₃)₃ (tert-Butyl) | -0.10 | -0.20 | -1.54 | [5] |
Analysis: The data clearly shows the isopropyl group (Eₛ = -0.47) is significantly bulkier than methyl (Eₛ = 0.00) and even more so than fluorine (Eₛ = +0.46).[5][8] Electronically, the isopropyl group is weakly electron-donating (negative σ values), while the fluorine at the meta-position (equivalent to the ortho-position relative to the carboxyl group in our target molecule) is strongly electron-withdrawing (σ_meta_ = +0.34).[9]
Impact on Physicochemical Properties: Acidity (pKa)
The combination of the ortho-fluorine and the para-isopropyl group in 3-fluoro-4-isopropylbenzoic acid creates a unique electronic and steric environment.
-
Electronic Contribution: The ortho-fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring and stabilizing the carboxylate anion. This effect strongly favors increased acidity (lower pKa). The para-isopropyl group has a weak +I (inductive) effect, donating electron density and slightly destabilizing the anion, which would favor decreased acidity. The powerful inductive effect of the ortho-fluorine is expected to dominate.
-
Steric Contribution: The ortho-fluorine, while small, provides sufficient steric bulk to initiate the ortho effect, forcing the carboxyl group out of planarity and thereby increasing acidity.
Table 2: Experimental pKa Values of Substituted Benzoic Acids
| Compound | Substituent(s) | pKa | Rationale for Acidity Change | Data Source(s) |
| Benzoic Acid | -H | 4.20 | Reference compound | [3] |
| 4-Isopropylbenzoic Acid | 4-CH(CH₃)₂ | 4.33 | Weak electron-donating group destabilizes anion. | [3] |
| 3-Fluorobenzoic Acid | 3-F | 3.86 | Strong electron-withdrawing group stabilizes anion. | [10] |
| 2-Fluorobenzoic Acid | 2-F | 3.27 | Combination of strong inductive effect and steric ortho effect. | [3] |
| 2-Methylbenzoic Acid | 2-CH₃ | 3.91 | Steric ortho effect outweighs weak electron-donating nature. | [3] |
| 2-tert-Butylbenzoic Acid | 2-C(CH₃)₃ | 3.53 | Very large steric ortho effect from bulky group. | [3] |
| 3-Fluoro-4-isopropylbenzoic Acid | 3-F, 4-iPr | ~3.7-3.9 (Predicted) | The dominant acid-strengthening ortho effect of fluorine is slightly counteracted by the para-isopropyl group. | N/A |
Causality Behind the Prediction: The pKa of 3-fluorobenzoic acid is 3.86.[10] The addition of a para-isopropyl group (an electron-donating group) would be expected to slightly increase the pKa (decrease acidity). Therefore, the pKa of 3-fluoro-4-isopropylbenzoic acid is predicted to be slightly higher than that of 3-fluorobenzoic acid, likely in the range of 3.7 to 3.9.
Conformational Analysis: Quantifying the Steric Twist
The most direct measure of the steric effect is the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group. This can be determined experimentally via X-ray crystallography or estimated using computational chemistry.
While a crystal structure for 3-fluoro-4-isopropylbenzoic acid is not available, computational studies on analogous compounds provide excellent insight. Density Functional Theory (DFT) calculations have shown that even a single ortho-halogen substituent forces a significant deviation from planarity. For molecules with two ortho-substituents, the effect is even more dramatic.
Table 3: Calculated Dihedral Angles of Ortho-Substituted Benzoic Acids
| Compound | Ortho Substituent(s) | C₂-C₁-C=O Dihedral Angle (cis-conformer) | Data Source(s) |
| Benzoic Acid | -H, -H | ~0° (Planar) | [11] |
| 2-Fluorobenzoic Acid | -F, -H | 13.8° | [11] |
| 2,6-Difluorobenzoic Acid | -F, -F | 47.1° | [11][12] |
| 2,6-Dichlorobenzoic Acid | -Cl, -Cl | 90.0° | [11][12] |
Analysis: The data clearly shows that ortho-halogens force a non-planar conformation.[11][12] In 2,6-difluorobenzoic acid, the two small fluorine atoms cause a substantial 47.1° twist.[11][12] In our target molecule, 3-fluoro-4-isopropylbenzoic acid, the single ortho-fluorine is adjacent to a proton. While the isopropyl group at C4 does not directly interact with the carboxyl group, the ortho-fluorine's steric clash is the dominant factor determining the out-of-plane twist. The dihedral angle is expected to be similar to that of 2-fluorobenzoic acid (13.8°).[11]
Implications for Drug Development
The steric and conformational consequences of the 3-fluoro-4-isopropyl motif have profound implications for drug-receptor interactions.
-
Conformational Restriction: The fixed, non-planar orientation of the carboxylic acid group reduces the molecule's conformational flexibility. This can be advantageous, as it pre-organizes the molecule for binding to a specific receptor pocket, reducing the entropic penalty of binding and potentially increasing affinity.
-
Vectorial Presentation of Functionality: The out-of-plane carboxyl group presents its hydrogen bond donor and acceptor features in a well-defined three-dimensional vector, which can be optimized to match the complementary features of a target protein.
-
Modulation of Lipophilicity: The fluorine atom increases lipophilicity, which can enhance membrane permeability and bioavailability.[13] The isopropyl group also contributes significantly to lipophilicity.
-
Metabolic Blocking: Fluorine substitution at a metabolically labile position can block oxidation by cytochrome P450 enzymes, increasing the drug's half-life.
// Nodes
Molecule [label="3-Fluoro-4-isopropyl-\nbenzoic Acid Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OrthoF [label="Ortho-Fluorine\n(Steric & Electronic)", fillcolor="#FBBC05", fontcolor="#202124"];
ParaIpr [label="Para-Isopropyl\n(Steric & Electronic)", fillcolor="#FBBC05", fontcolor="#202124"];
Properties [label="Physicochemical\nProperties", shape=ellipse, fillcolor="#F1F3F4"];
Conformation [label="Defined 3D Conformation\n(Non-planar COOH)", fillcolor="#E8F0FE"];
Acidity [label="Modulated Acidity (pKa)", fillcolor="#E8F0FE"];
Lipophilicity [label="Increased Lipophilicity", fillcolor="#E8F0FE"];
Metabolism [label="Blocked Metabolism", fillcolor="#E8F0FE"];
Outcome [label="Impact on Drug\nDevelopment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Binding [label="Receptor Binding Affinity\n& Specificity", fillcolor="#E6F4EA"];
ADME [label="Improved ADME Profile\n(Pharmacokinetics)", fillcolor="#E6F4EA"];
// Edges
Molecule -> OrthoF;
Molecule -> ParaIpr;
OrthoF -> Properties [label="Influences"];
ParaIpr -> Properties [label="Influences"];
Properties -> {Conformation, Acidity, Lipophilicity, Metabolism} [arrowhead=none];
{Conformation, Acidity} -> Binding;
{Lipophilicity, Metabolism} -> ADME;
Binding -> Outcome;
ADME -> Outcome;
}
.dot
Figure 2: Relationship diagram showing the influence of substituents on properties and drug development outcomes.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and characterization of 3-fluoro-4-substituted benzoic acids.
Protocol: Synthesis of 3-Fluoro-4-isopropylbenzoic Acid
This protocol is adapted from established methods for the synthesis of similar substituted benzoic acids, involving a Grignard reaction followed by carboxylation.[14] A plausible starting material is 1-bromo-2-fluoro-4-isopropylbenzene.
Materials:
-
1-bromo-2-fluoro-4-isopropylbenzene
-
Magnesium turnings, dry
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (3 M)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Grignard Reagent Formation:
a. To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
b. Add a single crystal of iodine.
c. Add a small portion of anhydrous ether/THF via the dropping funnel.
d. In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-isopropylbenzene in anhydrous ether/THF.
e. Add a small amount of the bromide solution to the magnesium. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask.
f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation:
a. Cool the Grignard solution in an ice bath.
b. In a separate large beaker, crush a significant excess of dry ice.
c. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous mass will form.
d. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up and Isolation:
a. Slowly quench the reaction by adding 3 M HCl until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
b. Transfer the mixture to a separatory funnel. Separate the organic layer.
c. Extract the aqueous layer twice with diethyl ether.
d. Combine all organic layers and wash with brine.
e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification:
a. The crude benzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the standard method for determining the pKa of a weak acid.[15][16][17][18]
Equipment:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 or 50 mL)
-
Beaker (150 mL)
-
Standardized NaOH solution (~0.1 M)
-
Standard pH buffers (4.00, 7.00, 10.00)
Procedure:
-
Preparation:
a. Calibrate the pH meter using the standard buffers.
b. Accurately weigh a sample of the purified benzoic acid derivative and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low). Quantitatively transfer to a volumetric flask and dilute to a known volume to create a stock solution of known concentration (e.g., ~10 mM).
c. Pipette a known volume (e.g., 50.00 mL) of the acid solution into a beaker.
-
Titration:
a. Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
b. Record the initial pH.
c. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL).
d. After each addition, allow the pH reading to stabilize, and record both the volume of NaOH added and the corresponding pH.
e. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain more data points in this critical region.
f. Continue the titration well past the equivalence point.
-
Data Analysis:
a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
b. Determine the equivalence point volume (V_eq_), which is the point of maximum slope on the curve (the inflection point). This can be found visually or by plotting the first derivative (ΔpH/ΔV vs. V).
c. The volume at the half-equivalence point is V_eq_ / 2.
d. Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, pH = pKa.
e. Perform the titration in triplicate to ensure reproducibility.
Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While it cannot directly measure the dihedral angle in solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide evidence for the through-space proximity of the ortho-substituent and the carboxyl proton, confirming a twisted conformation.[19][20][21]
Procedure:
-
Sample Preparation:
a. Dissolve 5-10 mg of the purified benzoic acid derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
a. Acquire a standard 1D ¹H NMR spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).[22] Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acid proton signal will disappear due to H/D exchange.[23]
-
2D NOESY Acquisition:
a. Set up a 2D NOESY experiment. This experiment detects correlations between protons that are close in space (< 5 Å), regardless of through-bond connectivity.
b. Key parameters include the mixing time (τ_m_), which should be optimized based on the molecule's size (for small molecules, ~0.5-1.0 seconds is a good starting point).
-
Data Analysis:
a. Process the 2D NOESY spectrum.
b. Look for a cross-peak between the signal for the proton on the carboxyl group (-COOH) and the signal for the aromatic proton at the C2 position. The presence of such a cross-peak would provide strong evidence that these two protons are spatially proximate, which is only possible in a conformation where the carboxyl group is twisted out of the plane of the ring, bringing the -OH group closer to the C-H bond at the C2 position.
Conclusion
The 3-fluoro-4-isopropylbenzoic acid scaffold serves as an exemplary model for understanding the critical balance of steric and electronic forces in molecular design. The ortho-fluorine atom is the primary driver of the molecule's key physicochemical properties, inducing a non-planar conformation of the carboxyl group through steric repulsion and increasing its acidity through a powerful inductive effect. The para-isopropyl group, while sterically bulky, primarily serves to modulate the overall lipophilicity and electronic nature of the aromatic ring without overriding the dominant influence of the ortho-substituent.
For researchers in drug discovery, a thorough understanding and quantitative characterization of these effects are not merely academic exercises. They are essential for the rational design of ligands with optimized binding affinities, improved pharmacokinetic profiles, and enhanced therapeutic efficacy. The experimental and computational protocols detailed in this guide provide a validated roadmap for characterizing these properties, enabling scientists to harness the principles of steric and electronic control to develop next-generation therapeutics.
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